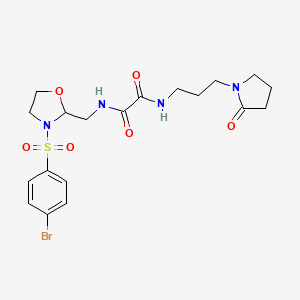
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C19H25BrN4O6S and its molecular weight is 517.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Crystal Structure Analysis : The research on oxazolidinone derivatives, including those structurally related to the queried compound, often focuses on their crystal structure analysis. For instance, Robinson et al. (1993) analyzed the crystal structure of a related oxazolidinone compound, highlighting the puckered conformation of the oxazolidinone ring (Robinson et al., 1993). Similarly, Hirschler et al. (1994) reported on the crystal structure of a dimeric (phenylsulfonyl)oxazolidine, another closely related compound (Hirschler et al., 1994).
Synthesis and Reactions : Research has also been conducted on the synthesis and reactivity of oxazolidinones. Bhunia et al. (2022) found that N,N'-Bis(pyridin-2-ylmethyl)oxalamide is an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones (Bhunia et al., 2022). Bolte and Strahringer (1999) focused on the structural investigation of five N-arylsulfonyloxazolidines, contributing to the understanding of their chemical behavior (Bolte & Strahringer, 1999).
Biological Activities and Applications
Antibacterial and Antimicrobial Properties : Fernandes et al. (2013) synthesized phenyl oxazolidinones and evaluated them for antimicrobial activity, highlighting their potential as antibacterial and antifungal agents (Fernandes et al., 2013). Babu et al. (2013) investigated the synthesis and antimicrobial activities of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which are structurally similar to the queried compound (Babu et al., 2013).
Receptor Antagonism and Therapeutic Potential : The compound's structural components also align with research on receptor antagonism and potential therapeutic applications. Bonaventure et al. (2015) characterized a selective orexin-1 receptor antagonist, highlighting the role of similar compounds in stress-induced hyperarousal without hypnotic effects (Bonaventure et al., 2015).
Novel Synthetic Approaches and Chemical Transformations : Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which is relevant to the synthesis and transformation of the queried compound (Mamedov et al., 2016).
Propiedades
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN4O6S/c20-14-4-6-15(7-5-14)31(28,29)24-11-12-30-17(24)13-22-19(27)18(26)21-8-2-10-23-9-1-3-16(23)25/h4-7,17H,1-3,8-13H2,(H,21,26)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCUPKWJDHTLOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
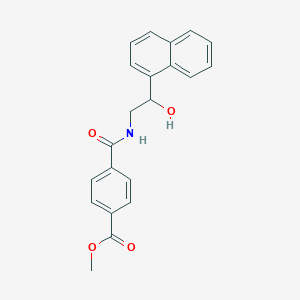

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2403983.png)
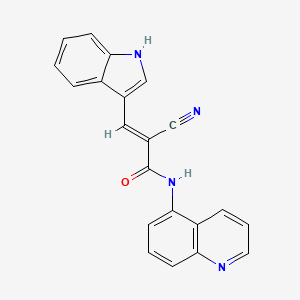
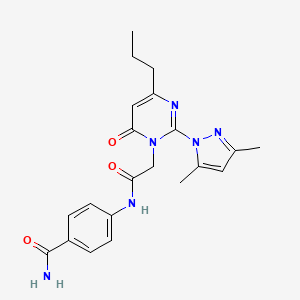
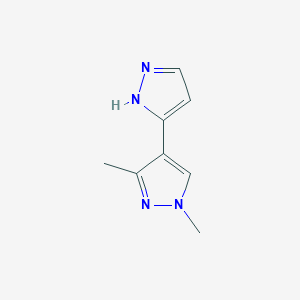
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide](/img/structure/B2403993.png)
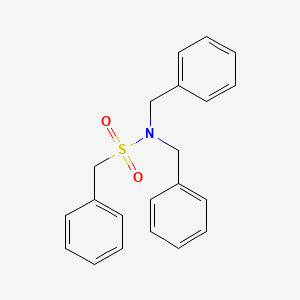
![2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2403996.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2403997.png)
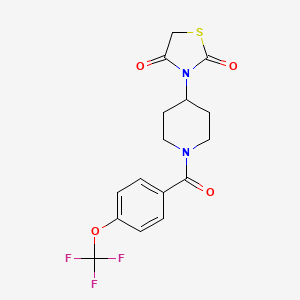
![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)
![3-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)
![N-[(2,5-dimethoxyphenyl)methyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2404002.png)
